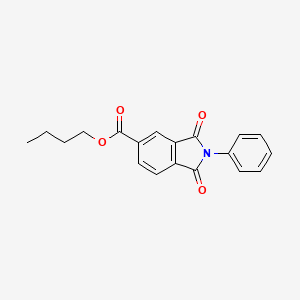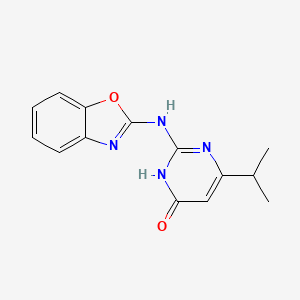![molecular formula C20H23ClFN3O4S B12486939 5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12486939.png)
5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a fluorophenyl group, and a benzenesulfonamide moiety. Its molecular formula is C19H22ClFN4O3S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields and can be further optimized by deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave-assisted synthesis and solid-phase synthesis techniques can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects. The compound may interact with the NF-kB inflammatory pathway and endoplasmic reticulum stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-(2-fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares a similar piperazine and fluorophenyl structure but differs in its triazinyl moiety.
Indole derivatives: Compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide exhibit similar biological activities but have an indole core.
Uniqueness
5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-methoxy-N-methylbenzenesulfonamide is unique due to its combination of a piperazine ring, fluorophenyl group, and benzenesulfonamide moiety.
Propiedades
Fórmula molecular |
C20H23ClFN3O4S |
|---|---|
Peso molecular |
455.9 g/mol |
Nombre IUPAC |
5-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H23ClFN3O4S/c1-23(30(27,28)19-13-15(21)3-8-18(19)29-2)14-20(26)25-11-9-24(10-12-25)17-6-4-16(22)5-7-17/h3-8,13H,9-12,14H2,1-2H3 |
Clave InChI |
RBPVESXGNYBGPZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12486882.png)


![Methyl 3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12486891.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12486903.png)
![4,5-Dichloro-2-[(3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B12486909.png)

![3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12486922.png)
![4-[(E)-(2-methoxyphenyl)diazenyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B12486927.png)
![4-[2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B12486934.png)
![4-chloro-N-{6-methoxy-3-[(5-methoxy-2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12486945.png)
![Ethyl 2-(morpholin-4-yl)-5-[(trichloroacetyl)amino]benzoate](/img/structure/B12486951.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12486954.png)
